

1-(5-bromofuran-2-carbonyl)piperazine molecular weight and formula

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Compound of Interest

1-(5-bromofuran-2carbonyl)piperazine

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Technical Guide: 1-(5-bromofuran-2-carbonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the chemical properties and a putative synthetic route for **1-(5-bromofuran-2-carbonyl)piperazine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperazine moiety is a common scaffold in many pharmaceuticals, and its combination with a substituted furan ring presents a unique structure for further chemical exploration.

Core Molecular Data

The fundamental molecular characteristics of **1-(5-bromofuran-2-carbonyl)piperazine** are summarized below.

Property	Value
Molecular Formula	C ₉ H ₁₁ BrN ₂ O ₂
Molecular Weight	259.1 g/mol



Synthetic Protocol

While a specific, peer-reviewed synthesis for **1-(5-bromofuran-2-carbonyl)piperazine** is not readily available in the cited literature, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of related monosubstituted piperazine derivatives and other furan carboxamides. The proposed method involves the amide coupling of 5-bromofuran-2-carboxylic acid with piperazine.

Proposed Synthesis: Amide Coupling of 5-bromofuran-2-carboxylic acid and Piperazine

This protocol is based on the general principles of amide bond formation, similar to the synthesis of N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide where 5-bromofuran-2-carboxylic acid is coupled with an amine (isoniazid)[1][2]. To favor monosubstitution, an excess of piperazine is typically used.

Materials:

- 5-bromofuran-2-carboxylic acid
- Piperazine (an excess, e.g., 4-5 equivalents)
- A suitable coupling agent (e.g., HATU, HBTU, or EDC with HOBt)
- A non-nucleophilic base (e.g., Diisopropylethylamine DIPEA)
- Anhydrous solvent (e.g., Dichloromethane DCM or Dimethylformamide DMF)
- Deuterated solvent for NMR analysis (e.g., CDCl₃ or DMSO-d₆)
- Reagents for purification (e.g., silica gel for column chromatography, appropriate eluents)

Procedure:

Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromofuran-2-carboxylic acid (1 equivalent), the coupling agent (e.g., HATU, 1.1 equivalents), and the non-nucleophilic base (e.g., DIPEA, 2 equivalents) in the anhydrous solvent. Stir the mixture at room temperature for approximately 30-60 minutes to allow for the formation of the activated ester.

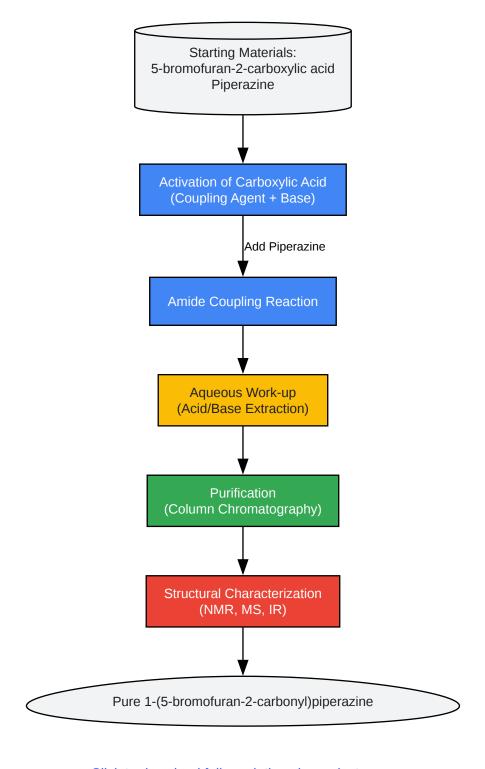


- Amine Addition: In a separate flask, dissolve piperazine (4-5 equivalents) in the anhydrous solvent. Slowly add this solution to the activated carboxylic acid mixture.
- Reaction: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess piperazine, followed by a mild aqueous base (e.g., saturated NaHCO₃ solution), and finally with brine.
- Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified, typically by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure **1-(5-bromofuran-2-carbonyl)piperazine**.
- Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and possibly Infrared (IR) spectroscopy.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical progression from starting materials to the final, characterized product.





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Caption: Synthetic and analytical workflow for **1-(5-bromofuran-2-carbonyl)piperazine**.



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References

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- 2. researchgate.net [researchgate.net]
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